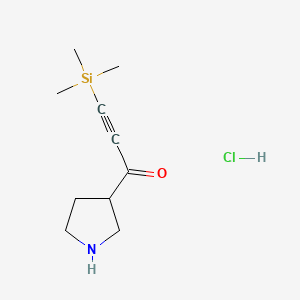
1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride is a synthetic organic compound that features a pyrrolidine ring, a trimethylsilyl group, and a propynone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 1,4-diaminobutane.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Formation of the Propynone Moiety: The propynone moiety can be introduced through an alkynylation reaction using a suitable alkyne precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes.
類似化合物との比較
Similar Compounds
1-(Pyrrolidin-3-yl)-2-propyn-1-one: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
3-(Trimethylsilyl)prop-2-yn-1-one: Lacks the pyrrolidine ring, which may influence its biological activity.
1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-ol: Contains a hydroxyl group instead of a ketone, which may alter its chemical properties.
特性
分子式 |
C10H18ClNOSi |
|---|---|
分子量 |
231.79 g/mol |
IUPAC名 |
1-pyrrolidin-3-yl-3-trimethylsilylprop-2-yn-1-one;hydrochloride |
InChI |
InChI=1S/C10H17NOSi.ClH/c1-13(2,3)7-5-10(12)9-4-6-11-8-9;/h9,11H,4,6,8H2,1-3H3;1H |
InChIキー |
BNMBEVIJVQIXSN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC(=O)C1CCNC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)
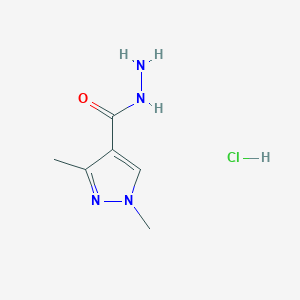
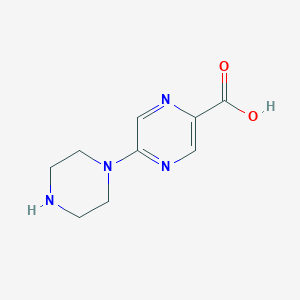
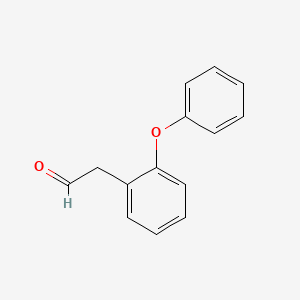
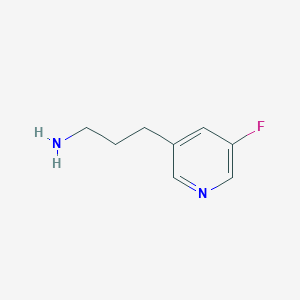
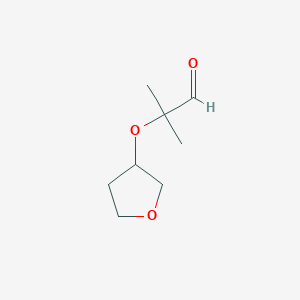
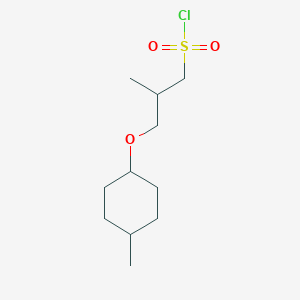
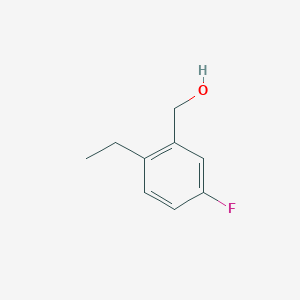
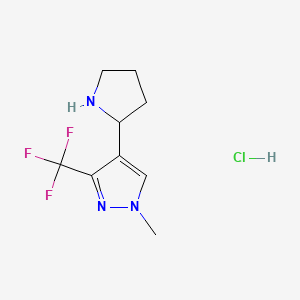

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)


![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)
